2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
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Overview
Description
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tritylthio group. The compound is valuable in organic synthesis and biochemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The tritylthio group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylthio group.
Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tritylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the tritylthio group .
Scientific Research Applications
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-2-amino-5-(tritylthio)-butanoic acid: Similar structure but with a shorter carbon chain.
(S)-Fmoc-2-amino-5-(tritylthio)-hexanoic acid: Similar structure but with a longer carbon chain.
(S)-Fmoc-2-amino-4-(tritylthio)-butanoic acid: Similar structure but with the tritylthio group on a different carbon.
Uniqueness
(S)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid is unique due to its specific combination of the Fmoc protecting group and the tritylthio group. This combination provides stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C39H35NO4S |
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Molecular Weight |
613.8 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42) |
InChI Key |
POEDPRJPBCNZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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